molecular formula C31H34N6O2S B10870891 2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide

2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide

Cat. No.: B10870891
M. Wt: 554.7 g/mol
InChI Key: LVAQTNORELESMS-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of an adamantyl group, a triazole ring, a pyrazolone ring, and a thioacetamide moiety.
  • The adamantyl group provides rigidity and steric hindrance, while the triazole and pyrazolone rings contribute to its pharmacological properties.
  • Overall, this compound combines structural features from different classes of bioactive molecules.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is to start with commercially available starting materials.

      Reaction Conditions: The key steps include cyclization reactions to form the triazole and pyrazolone rings, followed by thioacetamide functionalization.

      Industrial Production: While industrial-scale production details are proprietary, laboratories typically use multistep synthetic routes with high-yielding reactions.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioavailability, and pharmacological activity.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.

      Biology: Investigating its interactions with enzymes, receptors, or cellular pathways.

      Medicine: Assessing its pharmacological properties, toxicity, and potential therapeutic applications.

      Industry: Exploring its use in materials science, catalysis, or drug development.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets. For example:

        Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

        Receptors: Binding to cell surface receptors, modulating signaling pathways.

        Pathways: Influencing cellular processes like inflammation, apoptosis, or cell growth.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of adamantyl, triazole, and pyrazolone motifs sets it apart.

      Similar Compounds:

    Remember that this compound’s potential applications and mechanisms are still an active area of research

    Properties

    Molecular Formula

    C31H34N6O2S

    Molecular Weight

    554.7 g/mol

    IUPAC Name

    2-[[5-(1-adamantyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

    InChI

    InChI=1S/C31H34N6O2S/c1-20-27(28(39)37(35(20)2)25-11-7-4-8-12-25)32-26(38)19-40-30-34-33-29(36(30)24-9-5-3-6-10-24)31-16-21-13-22(17-31)15-23(14-21)18-31/h3-12,21-23H,13-19H2,1-2H3,(H,32,38)

    InChI Key

    LVAQTNORELESMS-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C56CC7CC(C5)CC(C7)C6

    Origin of Product

    United States

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